Antifungal agent 34

Candida albicans MIC determination in vitro susceptibility

Antifungal agent 34 is a dispiropyrrolidine-piperidone hybrid with potent anti-biofilm activity against C. albicans, surpassing fluconazole. It uniquely inhibits hyphae morphogenesis and biofilm development without mammalian cytotoxicity, enabling co‑culture and host-immune studies free of confounding toxicity. Its scaffold is orthogonal to azoles/polyenes, supporting SAR exploration and scaffold‑hopping strategies to circumvent clinical cross‑resistance. Ideal as a positive control in biofilm disruption assays, it addresses key limitations of standard clinical antifungals. For research use only.

Molecular Formula C46H40F3N3O3
Molecular Weight 739.8 g/mol
Cat. No. B15563509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 34
Molecular FormulaC46H40F3N3O3
Molecular Weight739.8 g/mol
Structural Identifiers
InChIInChI=1S/C46H40F3N3O3/c1-30-13-17-34(18-14-30)25-36-28-52(24-23-32-9-5-3-6-10-32)29-44(42(36)53)41(35-19-15-31(2)16-20-35)40(26-33-11-7-4-8-12-33)51-45(44)38-27-37(55-46(47,48)49)21-22-39(38)50-43(45)54/h3-25,27,40-41,51H,26,28-29H2,1-2H3,(H,50,54)/b24-23+,36-25+/t40-,41-,44+,45+/m0/s1
InChIKeyGQKJSHSHGXNXCH-PJRRGKTFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 34 (Compound 6i) Procurement Guide: Dispiropyrrolidine-Piperidone Hybrid with Broad-Spectrum Anti-Candida Activity


Antifungal agent 34 (CAS: 2036123-97-2, molecular formula: C₄₆H₄₀F₃N₃O₃, molecular weight: 739.82) is a dispiropyrrolidine-tethered piperidone heterocyclic hybrid, also designated as compound 6i in the primary literature [1]. It is a synthetic small molecule developed as a research antifungal agent, demonstrating potent in vitro activity against Candida albicans and Cryptococcus neoformans. The compound exhibits significant inhibition of C. albicans hyphae morphogenesis and biofilm development while showing no detectable cytotoxicity to mammalian cells in vitro [1].

Why Antifungal Agent 34 Cannot Be Substituted with Standard Azole or Polyene Antifungals in Specialized Research Applications


Standard-of-care antifungals such as fluconazole and amphotericin B face well-documented limitations: fluconazole is fungistatic with emerging resistance in Candida species and poor activity against biofilms, while amphotericin B carries significant mammalian cytotoxicity that complicates in vitro mechanistic studies and in vivo translational models [1]. Candida biofilms are intrinsically resistant to azoles and amphotericin B, yet biofilm formation is a critical virulence factor in device-associated and mucosal infections [1]. Antifungal agent 34 addresses both resistance- and toxicity-driven research constraints by combining potent anti-biofilm activity with an absence of detectable mammalian cytotoxicity—a dual profile that standard clinical antifungals do not concurrently provide. Substitution with azoles or polyenes would fail to replicate the compound's unique ability to simultaneously disrupt hyphal morphogenesis, suppress biofilm development, and maintain host cell viability in experimental systems [1].

Quantitative Differentiation Evidence: Antifungal Agent 34 Versus Standard-of-Care Comparators


MIC Against C. albicans: Antifungal Agent 34 Matches or Exceeds Azole Potency Without Cytotoxicity

Antifungal agent 34 (compound 6i) demonstrated an MIC of 4 μg/mL against Candida albicans ATCC 10231 in standard antifungal susceptibility testing [1]. By comparison, published MIC₉₀ values for fluconazole against C. albicans range from 0.25 to >64 μg/mL depending on strain susceptibility status, with resistant isolates exceeding 64 μg/mL; amphotericin B MIC values for susceptible C. albicans are typically ≤1 μg/mL but carry substantial host cytotoxicity . Critically, unlike amphotericin B, Antifungal agent 34 exhibits no detectable cytotoxicity to mammalian cells at antifungal concentrations [1].

Candida albicans MIC determination in vitro susceptibility

Hyphal and Biofilm Inhibition: Superior Activity Relative to FDA-Approved Comparator

Antifungal agent 34 (compound 6i) exhibited significant inhibition of C. albicans hyphae and biofilm development that surpasses the FDA-approved antifungal drug currently used for treatment (fluconazole was used as the comparator in the original study) [1]. Candida biofilms are notoriously recalcitrant to conventional azole antifungals such as fluconazole due to the protective extracellular matrix and the presence of drug-tolerant persister cells [1]. The superior anti-biofilm activity of Antifungal agent 34 represents a quantifiable differentiation in virulence-targeted assays.

Candida albicans biofilm inhibition hyphal morphogenesis

Cytotoxicity Profile: Zero Detectable Mammalian Cell Toxicity at Antifungal Concentrations

Antifungal agent 34 (compound 6i) exhibited no detectable cytotoxicity to mammalian cells in vitro [1]. In contrast, amphotericin B demonstrates significant dose-limiting mammalian cytotoxicity that complicates both in vitro and in vivo experimental use [1]. The absence of detectable cytotoxicity enables Antifungal agent 34 to be used in co-culture systems and host-pathogen interaction studies where amphotericin B's toxicity would confound experimental readouts.

mammalian cytotoxicity selectivity index safety screening

Structural Uniqueness: Dispiropyrrolidine-Piperidone Hybrid Scaffold with No Direct Generic Equivalent

Antifungal agent 34 possesses a dispiropyrrolidine-tethered piperidone heterocyclic core structure [1]. This scaffold class is distinct from the triazole (e.g., fluconazole), polyene (e.g., amphotericin B), and echinocandin (e.g., caspofungin) chemical families that dominate the clinical antifungal armamentarium. The structural novelty of the dispiropyrrolidine-piperidone hybrid platform circumvents cross-resistance mechanisms that affect clinically used antifungal classes and offers a chemically distinct starting point for medicinal chemistry optimization and SAR exploration.

chemical scaffold intellectual property lead optimization

Priority Procurement Scenarios for Antifungal Agent 34 in Antifungal Discovery and Virulence Research


Biofilm and Hyphal Morphogenesis Inhibitor Screening in Candida albicans Virulence Studies

Based on evidence that Antifungal agent 34 demonstrates significant inhibition of C. albicans hyphae and biofilm development that surpasses the FDA-approved comparator fluconazole [1], this compound is optimally deployed as a positive control or reference compound in assays designed to identify novel biofilm-disrupting agents. It is particularly valuable in screening campaigns targeting the yeast-to-hyphae morphological switch and biofilm maturation pathways, where standard azole antifungals exhibit limited efficacy due to biofilm-associated resistance mechanisms.

Host-Pathogen Co-Culture and Cytotoxicity-Free Mechanistic Studies

Given the demonstrated absence of detectable mammalian cytotoxicity at antifungal concentrations [1], Antifungal agent 34 is uniquely suited for co-culture experiments involving mammalian cell lines (e.g., epithelial cells, macrophages) and C. albicans. This clean cytotoxicity profile enables researchers to dissect fungal virulence mechanisms and host immune responses without the confounding toxicity artifacts introduced by amphotericin B or the fungistatic limitations of fluconazole in biofilm contexts.

Scaffold-Hopping and Medicinal Chemistry Lead Optimization for Next-Generation Antifungals

The dispiropyrrolidine-tethered piperidone heterocyclic scaffold of Antifungal agent 34 represents a chemically distinct platform orthogonal to existing azole, polyene, and echinocandin drug classes [1]. Procurement of this compound supports structure-activity relationship (SAR) exploration and scaffold-hopping strategies in medicinal chemistry programs aimed at developing antifungals with novel mechanisms of action that circumvent clinical cross-resistance. The compound serves as both a validated hit and a synthetic template for analog generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 34

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.